molecular formula C16H16 B189919 (1-Phenyl-1-butenyl)benzene CAS No. 1726-14-3

(1-Phenyl-1-butenyl)benzene

Cat. No. B189919
CAS RN: 1726-14-3
M. Wt: 208.3 g/mol
InChI Key: FKDKAGHZAOFATR-UHFFFAOYSA-N
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Description

“(1-Phenyl-1-butenyl)benzene” is a unique chemical compound with the linear formula C16H161. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals1.



Synthesis Analysis

The synthesis of “(1-Phenyl-1-butenyl)benzene” is not explicitly mentioned in the search results. However, the synthesis of similar compounds often involves reactions with alkali metals or the use of catalysts2.



Molecular Structure Analysis

The molecular structure of “(1-Phenyl-1-butenyl)benzene” can be represented by the SMILES string CCC=C(C1=CC=CC=C1)C2=CC=CC=C21. This indicates that the molecule consists of a benzene ring attached to a butenyl group34.



Chemical Reactions Analysis

Specific chemical reactions involving “(1-Phenyl-1-butenyl)benzene” are not detailed in the search results. However, benzene derivatives like this one can undergo a variety of reactions, including nucleophilic substitutions2.



Physical And Chemical Properties Analysis

“(1-Phenyl-1-butenyl)benzene” has a molecular weight of 208.298 Da5. Other specific physical and chemical properties are not provided in the search results.


Scientific Research Applications

Gold(I)-Catalyzed Intermolecular Hydroalkoxylation

A study by Zhang and Widenhoefer (2008) demonstrated the use of (1-Phenyl-1-butenyl)benzene in the gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols. This process resulted in high yields of products like (E)-(3-phenethoxy-1-butenyl)benzene, highlighting the compound's effectiveness in organic synthesis involving gold catalysts (Zhang & Widenhoefer, 2008).

Studying Reaction Mechanisms

Reynaud et al. (2011) explored the rearrangement of 1-bromo-2-(2-phenyl-3-butenyl)benzene under different conditions to distinguish between radical and carbanion intermediates. This research provides valuable insights into reaction mechanisms in organic chemistry (Reynaud et al., 2011).

Photophysical Measurements and Calculations

Levitus et al. (2001) conducted photophysical measurements and semiempirical calculations on 1,4-bis(phenylethynyl)benzene. Their work aimed to understand the effects of phenyl group rotation and chromophore aggregation in poly(phenyleneethynylene)s, contributing to the field of photochemistry (Levitus et al., 2001).

Charge Transfer and Emission Color Tuning

Bae et al. (2014) studied 1,4-Di-(1-Ar-o-carboran-2-yl)benzene derivatives for their emission properties. They discovered that altering the aryl substituent could significantly shift emission wavelengths, demonstrating the compound's potential in designing materials with specific optical properties (Bae et al., 2014).

Computational Investigation of Photochemistry

Ogliaro et al. (2006) used computational methods to investigate the photochemistry of 1-phenyl-1,3-butadiene, a structurally related compound. This study helped in understanding the behavior of such compounds under photochemical conditions (Ogliaro et al., 2006).

Ligand Synthesis and Coordination Chemistry

Research by Shah et al. (2000) on sterically encumbered systems involving phenyl compounds contributed to the synthesis of novel materials with low-coordinate phosphorus centers. Their work is significant in the field of coordination chemistry and material science (Shah et al., 2000).

Bioisosteric Replacements in Drug Design

Subbaiah and Meanwell (2021) discussed the strategic applications of bioisosteric replacements for phenyl rings in lead optimization and drug design. This research underscores the importance of phenyl compounds like (1-Phenyl-1-butenyl)benzene in medicinal chemistry (Subbaiah & Meanwell, 2021).

Safety And Hazards

According to Sigma-Aldrich, “(1-Phenyl-1-butenyl)benzene” is classified under GHS07 and GHS09, indicating that it may cause skin irritation, eye irritation, and may be harmful to aquatic life6.


Future Directions

The future directions for the use and study of “(1-Phenyl-1-butenyl)benzene” are not specified in the search results. However, given its unique structure, it could potentially be of interest in various areas of chemical research.


Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For more detailed or specific information, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

1-phenylbut-1-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDKAGHZAOFATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938175
Record name 1,1'-(But-1-ene-1,1-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Phenyl-1-butenyl)benzene

CAS RN

1726-14-3
Record name 1,1'-(But-1-ene-1,1-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
C Li, XZ Li, N Graham, NY Gao - Water Research, 2008 - Elsevier
The aqueous reactivity of five prominent endocrine disrupting chemicals (EDCs) with potassium ferrate has been studied. The degradation kinetics and reaction pathways for bisphenol …
Number of citations: 258 www.sciencedirect.com
P Zhang, G Zhang, J Dong, M Fan, G Zeng - Separation and Purification …, 2012 - Elsevier
Recently there has been increasing concerns on widespread occurrence of endocrine disrupting chemicals (EDCs) in aquatic environment. Bisphenol A (BPA) in water was oxidized as …
Number of citations: 76 www.sciencedirect.com
B Yang, GG Ying, ZF Chen, JL Zhao, FQ Peng… - water research, 2014 - Elsevier
Ferrate(VI) (Fe(VI)) oxidative removal of various organic micropollutants mainly depends on the reactivity of Fe(VI) to target micropollutants and coexisting constituents present in source …
Number of citations: 97 www.sciencedirect.com
WJ Hall, PT Williams - Journal of Analytical and Applied Pyrolysis, 2006 - Elsevier
Fire retarded high impact polystyrene has been pyrolysed using a fluidised bed reactor with a sand bed. The yield and composition of the products have been investigated in relation to …
Number of citations: 92 www.sciencedirect.com
IMA Hasan, AR Tawfik, FH Assaf - Water Science and Technology, 2022 - iwaponline.com
Zinc oxide nanoparticles (ZnO NPs) were biosynthesized. According to gas chromatography/mass spectrometry analysis, chalcone, the main phytochemical, is probably complexed with …
Number of citations: 10 iwaponline.com
VK Sharma, L Chen, R Zboril - ACS Sustainable Chemistry & …, 2016 - ACS Publications
Iron is the most common metal by mass on earth and represents the basic element of industrial society. The usage of iron to synthesize consumer products and to remediate …
Number of citations: 223 pubs.acs.org
SD Brown - 1997 - search.proquest.com
The revolution in biotechnology has changed the process of drug discovery. Biologists now have the ability to assay thousands of compounds per day. This means that the synthesis of …
Number of citations: 0 search.proquest.com
Z Jia, A Patra, VK Kutty, T Venkatesan - Metabolites, 2019 - mdpi.com
Breath analysis is a promising technique for lung cancer screening. Despite the rapid development of breathomics in the last four decades, no consistent, robust, and validated volatile …
Number of citations: 133 www.mdpi.com
G Zahra, B Khadijeh, D Hossein, S Ali - Journal of Traditional Chinese …, 2019 - Elsevier
Objective Medicinal plants Scutellaria multicaulis and Scutellaria bornmuelleri belong to the Scutellaria genus and Lamiaceae family, and are widely used in traditional Iranian medicine…
Number of citations: 34 www.sciencedirect.com
EC Vouvoudi, AT Rousi, DS Achilias - Sustainable Chemistry and …, 2023 - Elsevier
The valorization of the plastic part from waste electric and electronic equipment (WEEE) is of significant importance for the upcycling of this waste stream with pyrolysis proposed as an …
Number of citations: 1 www.sciencedirect.com

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